(6-Chloro-2-fluoro-3-methylphenyl)acetaldehyde

Description

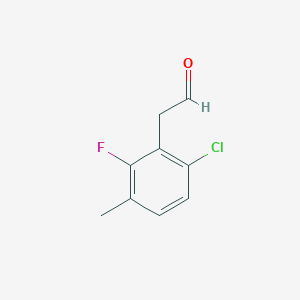

(6-Chloro-2-fluoro-3-methylphenyl)acetaldehyde is a substituted acetaldehyde derivative featuring a phenyl ring with three distinct substituents: a chlorine atom at the 6-position, a fluorine atom at the 2-position, and a methyl group at the 3-position. Its molecular formula is C₉H₇ClFO, with a molecular weight of 188.6 g/mol (estimated). The aldehyde functional group (-CHO) at the benzylic position makes it reactive in nucleophilic additions, oxidations, and cycloadditions, rendering it valuable in organic synthesis and pharmaceutical intermediate preparation .

Properties

IUPAC Name |

2-(6-chloro-2-fluoro-3-methylphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6-2-3-8(10)7(4-5-12)9(6)11/h2-3,5H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPNWSNUKDKEBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CC=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

TEMPO/TCCA-Mediated Oxidation

The use of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) with trichloroisocyanuric acid (TCCA) as a co-oxidant has been successfully applied to oxidize primary alcohols to aldehydes under mild conditions. In the synthesis of 6-chlorohexanal, this system achieved high selectivity in dichloromethane at temperatures below 5°C. Adapting this protocol to (6-Chloro-2-fluoro-3-methylphenyl)ethanol would involve:

-

Dissolving the alcohol in dichloromethane.

-

Adding TEMPO (0.38 mol%) and TCCA (1.1 equivalents).

-

Maintaining the reaction at 0–5°C with vigorous stirring.

-

Quenching with sodium bicarbonate and extracting the aldehyde.

Key advantages include operational simplicity and avoidance of transition metals. However, the electron-withdrawing chloro and fluoro substituents may slow reaction kinetics, necessitating extended reaction times compared to aliphatic analogs.

Dess-Martin Periodinane Oxidation

Dess-Martin periodinane (DMP) offers a robust alternative for oxidizing primary alcohols to aldehydes in anhydrous conditions. For sterically hindered aryl ethanols, DMP in dichloromethane or acetonitrile at 0–25°C typically delivers aldehydes in 70–90% yields. The methyl group at position 3 may enhance solubility in nonpolar solvents, improving reaction efficiency.

Formylation via Directed Metalation and Electrophilic Trapping

Introducing the aldehyde group directly onto the aromatic ring via electrophilic formylation presents challenges due to the deactivating effects of chloro and fluoro substituents. However, directed ortho-metalation (DoM) strategies can circumvent these limitations.

Lithium-Halogen Exchange and Formylation

-

Halogenation : Introduce a bromine atom at the para position to the methyl group.

-

Lithiation : Treat with n-butyllithium at −78°C to generate a lithium intermediate.

-

Formylation : Quench with dimethylformamide (DMF) to install the aldehyde group.

This method requires precise temperature control to avoid side reactions from the electron-deficient ring. Yields are moderate (50–65%) due to competing decomposition pathways.

Cross-Coupling Approaches

Transition-metal-catalyzed cross-couplings enable modular construction of the aryl acetaldehyde scaffold.

Suzuki-Miyaura Coupling

A boronic ester derivative of the aldehyde can be coupled with a halogenated aryl fragment:

-

Synthesize (6-Chloro-2-fluoro-3-methylphenyl)boronic acid.

-

Couple with vinyl bromide using Pd(PPh₃)₄ and base.

-

Oxidize the vinyl group to an aldehyde via ozonolysis or hydroformylation.

This route offers flexibility but involves multiple steps, reducing overall efficiency.

Hydrolysis of Protected Aldehydes

Protecting the aldehyde as an acetal during synthesis avoids stability issues:

-

Synthesize (6-Chloro-2-fluoro-3-methylphenyl)ethylene glycol acetal via acid-catalyzed condensation.

-

Deprotect using aqueous HCl in tetrahydrofuran.

This method achieves high purity but requires additional steps for protection and deprotection.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-fluoro-3-methylphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: (6-Chloro-2-fluoro-3-methylphenyl)acetic acid.

Reduction: (6-Chloro-2-fluoro-3-methylphenyl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Applications

(6-Chloro-2-fluoro-3-methylphenyl)acetaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of functional groups that can enhance pharmacological properties.

Key Synthesis Pathways:

- Formation of Triazole Derivatives: The compound has been utilized in the synthesis of novel 1,2,3-triazole-containing nitrones. These derivatives have demonstrated promising antioxidant properties and potential applications in treating oxidative stress-related diseases.

- Aldol Condensation Reactions: The aldehyde group facilitates aldol reactions, leading to the formation of β-hydroxyaldehydes, which can be further transformed into more complex structures.

The biological activity of this compound has been a focal point of research due to its potential therapeutic implications.

Antioxidant Properties:

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives containing the 6-chloro-2-fluoro-3-methylphenyl motif have shown efficacy against lipid peroxidation, suggesting their role in preventing cellular damage caused by oxidative stress.

Enzyme Inhibition:

The compound has been identified as a potent inhibitor of lipoxygenase (LOX), an enzyme involved in inflammatory processes. Its inhibitory concentration has been reported at 27 μM, highlighting its potential as an anti-inflammatory agent.

Therapeutic Potential

Given its biological activities, this compound holds promise for therapeutic applications in several areas:

Cancer Research:

Studies on structurally related compounds have indicated potential carcinogenic effects; however, the specific effects of this compound require further investigation to ascertain its safety and efficacy in cancer therapy .

Neuroprotection:

The antioxidant properties suggest potential applications in neurodegenerative diseases where oxidative stress is a contributing factor. Compounds that can mitigate oxidative damage may offer protective effects on neuronal cells.

Mechanism of Action

The mechanism of action of (6-Chloro-2-fluoro-3-methylphenyl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloro and fluoro substituents may also influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Chlorophenylacetaldehyde Isomers

Example Compounds :

- 2-(2-Chlorophenyl)acetaldehyde

- 2-(3-Chlorophenyl)acetaldehyde

- 2-(4-Chlorophenyl)acetaldehyde

Key Findings :

- Boiling Points : These isomers share nearly identical boiling points due to similar molecular weights and functional groups. For instance, 2-(3-chlorophenyl)acetaldehyde and 2-(4-chlorophenyl)acetaldehyde exhibit overlapping boiling points .

- Chromatographic Behavior : Despite similar boiling points, gas chromatography (GC) retention times differ due to substituent positions. Ortho-substituted derivatives (e.g., 2-(2-chlorophenyl)acetaldehyde) exhibit shorter retention times compared to meta- or para-substituted analogs because of steric effects altering column interactions .

- Reactivity : The position of chlorine affects electronic density on the phenyl ring, influencing reactions like electrophilic substitution. Para-substituted derivatives may exhibit higher stability in oxidation reactions due to resonance effects.

2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic Acid (CAS 1017777-83-1)

Structural Differences :

- Replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH).

- Methoxy (-OCH₃) instead of methyl (-CH₃) at the 3-position.

Implications :

- Reactivity : The carboxylic acid is less reactive toward nucleophiles but participates in salt formation or esterification.

- Applications : Used as a pharmaceutical intermediate, whereas the aldehyde derivative is more suited for condensation reactions (e.g., forming Schiff bases) .

- Molecular Weight : Higher (218.61 g/mol) due to the carboxylic acid and methoxy groups .

Ethyl 2-(4,5-Dichloro-2-fluorophenyl)acetate (CAS 1805479-66-6)

Structural Differences :

- Ester (-COOEt) instead of aldehyde (-CHO) functional group.

- Additional chlorine substituent at the 4-position.

Key Properties :

Hybrid Acetaldehyde Derivatives (e.g., Coumarinyloxyacetaldehyde)

Functional Group Modifications :

- Aldehyde linked to heterocyclic moieties (e.g., coumarin, purine).

Comparative Data Table

Biological Activity

(6-Chloro-2-fluoro-3-methylphenyl)acetaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which include a chloro and a fluoro substituent on the aromatic ring. These substitutions can influence the compound's biological activity and potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈ClF. The presence of halogen atoms (chlorine and fluorine) enhances lipophilicity and can affect the compound's reactivity with biological targets.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes by binding to their active sites, altering their activity.

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.

- Cellular Interaction : Aldehydes can form adducts with amino acids in proteins, potentially affecting enzyme activity and cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant activities. For instance, derivatives containing fluorinated phenyl groups have been noted for their ability to inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. Analogous compounds have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in cancer cell lines, such as MDA-MB-231 breast cancer cells .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on lipoxygenase (LOX), with promising results indicating it could serve as a potent LOX inhibitor .

Study 1: Antioxidant Activity

A study investigated the antioxidant properties of this compound analogs. The findings indicated that certain derivatives significantly inhibited lipid peroxidation at concentrations as low as 27 μM, highlighting their potential as therapeutic agents against oxidative stress .

Study 2: Anticancer Effects

In another study focusing on microtubule-destabilizing agents, compounds similar to this compound were synthesized and tested for their effects on breast cancer cells. The results showed that these compounds could induce apoptosis and enhance caspase-3 activity, confirming their potential as anticancer agents .

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Structure | Antioxidant, LOX inhibition | 27 |

| 2-(4-Fluoro-3-methylphenyl)acetaldehyde | Structure | Lipid peroxidation inhibition | 25 |

| 2-(3-Fluoro-2-methylphenyl)acetaldehyde | Structure | Enzyme inhibition | 30 |

Q & A

Q. What synthetic strategies are commonly employed to synthesize (6-Chloro-2-fluoro-3-methylphenyl)acetaldehyde, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves halogenation and Friedel-Crafts alkylation to introduce substituents on the aromatic ring. For example, chlorination and fluorination can be achieved using reagents like Cl₂ (with Lewis acids) or HF derivatives . The acetaldehyde moiety is introduced via nucleophilic addition or oxidation of corresponding alcohols. Key parameters include temperature control (e.g., 0–25°C for halogenation to avoid side reactions) and solvent selection (e.g., acetonitrile for substitution reactions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify substituent positions and confirm aldehyde proton resonance (δ ~9-10 ppm).

- FTIR : Confirms C=O stretching (~1700 cm⁻¹) and C-Cl/F vibrations.

- XRD : Resolves crystal structure, including bond angles and intermolecular interactions .

- UV-Vis : Detects π→π* transitions in the aromatic and aldehyde groups .

Q. What are the primary chemical reactivity patterns of this compound?

- Methodological Answer :

- Oxidation : Converts the aldehyde to carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .

- Reduction : NaBH₄ reduces the aldehyde to a primary alcohol .

- Nucleophilic Substitution : Chlorine/fluorine groups undergo substitution with amines or thiols in polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How can computational methods like CVS-CCSD predict the electronic excitation spectra of this compound?

- Methodological Answer : Core-valence separation (CVS) in coupled-cluster (CCSD/CC2) models isolates core-excited states, enabling accurate prediction of K-edge transitions. For example, the oxygen K-edge π* transition in acetaldehyde analogs is calculated at ~531.5 eV, aligning with synchrotron experiments . Basis sets (e.g., aug-cc-pVTZ on heavy atoms) are critical for precision .

Q. What experimental and statistical approaches resolve discrepancies in analytical data for quantifying this compound in mixtures?

- Methodological Answer :

- PTR-MS vs. DNPH-HPLC : Use Reduced Major Axis (RMA) regression to compare techniques. For acetaldehyde analogs, PTR-MS (m/z 45) shows a slope of 1.47 vs. DNPH-HPLC, highlighting ionization efficiency differences .

- Cross-validation : Pair GC-MS with isotopic labeling to trace degradation pathways .

Q. How do steric and electronic effects of substituents influence regioselectivity in nucleophilic substitutions of this compound?

- Methodological Answer :

- Steric Effects : The 3-methyl group hinders substitution at adjacent positions, favoring reactivity at the 6-chloro site.

- Electronic Effects : Fluorine’s electron-withdrawing nature activates the aromatic ring for electrophilic attacks but deactivates it for nucleophilic substitution. DFT calculations (B3LYP/6-311+G*) model charge distribution and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.